molecular formula C20H32O2 B1514380 4,5beta-Dihydro norethandrolone CAS No. 31658-44-3

4,5beta-Dihydro norethandrolone

Cat. No.: B1514380
CAS No.: 31658-44-3
M. Wt: 304.5 g/mol
InChI Key: IOLODVBMNDJVOP-UIUSIFNCSA-N
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Description

4,5beta-Dihydro norethandrolone is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5beta-Dihydro norethandrolone involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the ethyl, hydroxy, and methyl groups through various functional group transformations such as alkylation, hydroxylation, and methylation.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5beta-Dihydro norethandrolone undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents.

    Reduction: Reduction of the carbonyl group to a hydroxy group using reducing agents.

    Substitution: Substitution of functional groups such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields a secondary alcohol.

Scientific Research Applications

4,5beta-Dihydro norethandrolone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4,5beta-Dihydro norethandrolone involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate
  • (8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylene-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate

Uniqueness

4,5beta-Dihydro norethandrolone is unique due to its specific functional groups and stereochemistry, which confer distinct biological and chemical properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.

Properties

CAS No.

31658-44-3

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(5R,8R,9R,10S,13S,14S,17S)-17-ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H32O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13,15-18,22H,3-12H2,1-2H3/t13-,15+,16-,17-,18+,19+,20+/m1/s1

InChI Key

IOLODVBMNDJVOP-UIUSIFNCSA-N

Isomeric SMILES

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@H]3CCC(=O)C4)C)O

SMILES

CCC1(CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C)O

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C)O

Origin of Product

United States

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